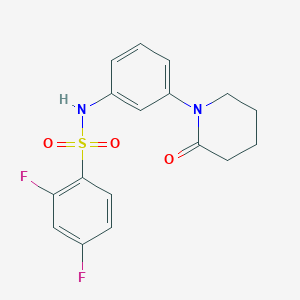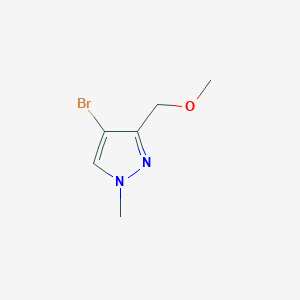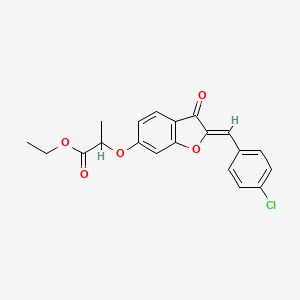![molecular formula C18H18N4O4S B2478306 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1448059-45-7](/img/structure/B2478306.png)
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyridine ring, a pyrazole ring, a benzo[b][1,4]dioxine ring, and a sulfonamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridine and pyrazole rings are aromatic and planar, while the benzo[b][1,4]dioxine ring is a non-aromatic and may adopt a non-planar conformation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyridine and pyrazole rings could undergo electrophilic substitution reactions, while the sulfonamide group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of the sulfonamide group could make the compound polar and potentially soluble in water .科学的研究の応用
Antibacterial Agents
Research on heterocyclic compounds containing a sulfonamido moiety, like N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, has shown promise in developing new antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) synthesized a variety of heterocyclic compounds with a sulfonamido group, testing them for antibacterial activity. Their study found that several compounds exhibited significant antibacterial properties, suggesting potential applications in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antioxidant Properties
Another area of research has been the exploration of these compounds' antioxidant properties. Aziz et al. (2021) designed novel heterocyclic derivatives to investigate their effectiveness as antioxidants. Their findings indicated that specific compounds showed higher antioxidant activity than ascorbic acid, highlighting their potential as effective antioxidants (Aziz et al., 2021).
Anticancer and Radiosensitizing Agents
Ghorab et al. (2015) conducted a study on sulfonamide derivatives, exploring their potential as anticancer and radiosensitizing agents. They synthesized a series of sulfonamide derivatives and tested them against human tumor liver cell lines. Some compounds exhibited higher activity than the standard drug doxorubicin, indicating their potential use in cancer treatment and radiosensitizing applications (Ghorab et al., 2015).
Enzyme Inhibitory Activities
Sulfonamides, including the compound , have also been studied for their enzyme inhibitory activities. Stellenboom and Baykan (2019) investigated new pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups. These compounds exhibited significant inhibition of carbonic anhydrase and cholinesterase enzymes, suggesting their potential in developing inhibitors for these enzymes (Stellenboom & Baykan, 2019).
将来の方向性
The compound could be of interest for further study, particularly if it shows biological activity. Future research could involve testing the compound for activity against various biological targets, studying its physical and chemical properties in more detail, and optimizing its structure for increased activity and reduced toxicity .
特性
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-27(24,15-1-2-17-18(13-15)26-12-11-25-17)20-8-10-22-9-5-16(21-22)14-3-6-19-7-4-14/h1-7,9,13,20H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVFBPVRLBEOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-bromobenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2478223.png)
![(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2478226.png)
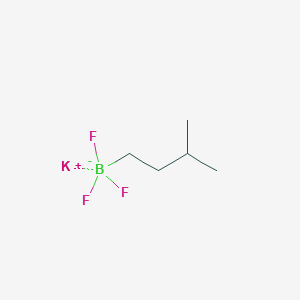
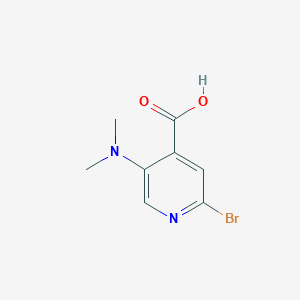
![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2478229.png)
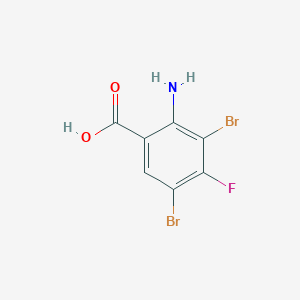
![Benzyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2478233.png)
![2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid](/img/structure/B2478235.png)
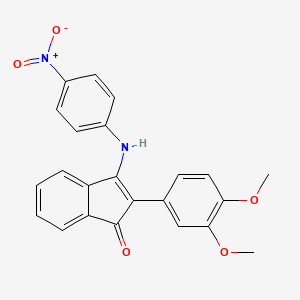
![Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2478239.png)
